N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and isoxazole intermediates. One common method involves the condensation of 5-acetylthiophene with an appropriate ethylating agent to form the thiophene derivative. This is followed by the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide intermediate. The final step involves coupling the thiophene and isoxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial methods may employ continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene and isoxazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological activities.
Isoxazole Derivatives: Compounds such as oxaprozin and leflunomide, which contain isoxazole rings, are used as anti-inflammatory and immunomodulatory agents.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to the combination of its thiophene and isoxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12(21)17-8-7-14(24-17)9-10-19-18(22)15-11-16(23-20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRWNZBNFVOET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.